

# Lesogaberan (AZD3355): A Technical Whitepaper on its GABA-B Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lesogaberan |           |
| Cat. No.:            | B1674770    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Lesogaberan**, also known as AZD3355, is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor that was under development by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD).[1][2][3] As a GABA-B receptor agonist, its mechanism of action is similar to baclofen.[1] However, **Lesogaberan** was designed to have limited penetration of the central nervous system (CNS), with the goal of reducing the CNS-related side effects associated with baclofen.[4] The primary therapeutic target for **Lesogaberan** in GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a major cause of reflux events. This document provides a detailed overview of the preclinical and clinical pharmacology of **Lesogaberan**, its interaction with the GABA-B receptor, and the experimental methodologies used to characterize its activity.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding **Lesogaberan**'s binding affinity, functional potency, pharmacokinetic profile, and clinical efficacy.

Table 1: In Vitro Binding Affinity and Functional Potency



| Parameter | Species/System                                          | Value  | Reference |
|-----------|---------------------------------------------------------|--------|-----------|
| EC50      | Human recombinant<br>GABA-B receptors (in<br>CHO cells) | 8.0 nM |           |
| EC50      | Human recombinant<br>GABA-B receptors                   | 8.6 nM | •         |
| Ki        | Rat GABA-B<br>receptors (brain<br>membranes)            | 5.1 nM |           |
| Ki        | Rat GABA-A receptors (brain membranes)                  | 1.4 μΜ |           |

Table 2: Preclinical and Clinical Pharmacokinetic Parameters

| Parameter                 | Species       | Value                                                       | Reference |
|---------------------------|---------------|-------------------------------------------------------------|-----------|
| Oral Bioavailability      | Rat           | 100%                                                        |           |
| Oral Bioavailability      | Dog           | 88%                                                         |           |
| Plasma Protein<br>Binding | Rat and Human | 1%                                                          |           |
| Time to Cmax (Oral)       | Human         | 1-2 hours                                                   |           |
| Terminal Half-life        | Human         | 11-13 hours                                                 |           |
| Renal Clearance           | Human         | ~22% of total body clearance                                |           |
| Excretion                 | Human         | ~84% of the dose excreted in urine (parent and metabolites) | -         |

Table 3: Clinical Efficacy in Patients with GERD



| Endpoint                        | Dose       | Result vs. Placebo                       | Reference |
|---------------------------------|------------|------------------------------------------|-----------|
| Reduction in TLESRs             | 65 mg BID  | 25% reduction                            |           |
| Increase in LES Pressure        | 65 mg BID  | 28% increase                             |           |
| Reduction in Reflux<br>Episodes | 65 mg BID  | 47% reduction (0-3 hours postprandially) |           |
| Reduction in Reflux<br>Events   | 65 mg BID  | ~35% reduction over 24 hours             |           |
| Symptom Response<br>Rate        | 240 mg BID | 26.2% vs. 17.9% for placebo              | -         |

# **GABA-B Receptor Signaling Pathway**

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission. These receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding, such as with **Lesogaberan**, the receptor undergoes a conformational change that activates associated pertussis toxin-sensitive G-proteins of the  $G\alpha i/o$  family. The G-protein then dissociates into its  $G\alpha$  and  $G\beta\gamma$  subunits, which in turn modulate downstream effector systems.

The primary signaling cascades initiated by GABA-B receptor activation are:

- Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of potassium ions (K+). This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.
- Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also binds to and inhibits presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.



This reduces the influx of calcium ions (Ca2+), which is a critical step for neurotransmitter release.



Click to download full resolution via product page

GABA-B receptor signaling pathway activated by **Lesogaberan**.

# **Experimental Protocols**

Detailed methodologies for key experiments cited in the characterization of **Lesogaberan** are provided below.

# **In Vitro Radioligand Binding Assay**

This protocol is designed to determine the binding affinity (Ki) of **Lesogaberan** for GABA-B receptors in rat brain membranes through competitive displacement of a radiolabeled ligand.

Methodology:

### Foundational & Exploratory





- Membrane Preparation: Whole rat brains are homogenized in a buffered sucrose solution and centrifuged to pellet the crude membrane fraction. The pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended in a binding buffer.
- Competitive Binding: A constant concentration of radiolabeled [3H]GABA is incubated with the prepared brain membranes in the presence of varying concentrations of **Lesogaberan**.
- Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
- Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The data are plotted as the percentage of specific [3H]GABA binding versus the log concentration of **Lesogaberan**. The IC50 value (the concentration of **Lesogaberan** that inhibits 50% of the specific binding of [3H]GABA) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.





Click to download full resolution via product page

Workflow for the in vitro radioligand binding assay.



## In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the functional potency (EC50) of **Lesogaberan** by quantifying changes in intracellular calcium concentration in cells expressing recombinant human GABA-B receptors.

#### Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells are stably co-transfected with plasmids encoding the human GABA-B1a and GABA-B2 receptor subunits.
- Cell Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: The cells are exposed to varying concentrations of Lesogaberan.
- Signal Detection: The change in intracellular calcium is measured as a change in fluorescence intensity using a fluorescence plate reader.
- Data Analysis: The fluorescence signal is plotted against the log concentration of Lesogaberan. The EC50 value, representing the concentration that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page

Workflow for the in vitro functional (calcium) assay.

## **Human Clinical Trial for GERD Efficacy**

This protocol outlines a typical study design to evaluate the efficacy of **Lesogaberan** in patients with GERD symptoms that are partially responsive to proton pump inhibitor (PPI) therapy.

#### Methodology:

- Patient Selection: Patients with a confirmed diagnosis of GERD who continue to experience symptoms despite ongoing PPI therapy are recruited.
- Study Design: A randomized, double-blind, placebo-controlled, crossover study design is employed.

### Foundational & Exploratory





- Treatment Periods: Patients receive **Lesogaberan** (e.g., 65 mg BID) or a matching placebo for a defined period (e.g., 2 days), in addition to their standard PPI therapy. A washout period separates the treatment arms.
- Standardized Meal: A standardized meal is given to provoke reflux events at a specific time point after dosing.
- Efficacy Measurements:
  - Ambulatory Impedance-pH Monitoring: A catheter is placed in the esophagus to measure the number and type of reflux events over a 24-hour period.
  - High-Resolution Manometry: Esophageal pressure is measured to determine the number of TLESRs and the lower esophageal sphincter (LES) pressure, typically over a 3-4 hour postprandial period.
- Data Analysis: The primary endpoints, such as the number of TLESRs and reflux events, are compared between the **Lesogaberan** and placebo treatment periods. Statistical analysis is performed to determine the significance of any observed differences.





Click to download full resolution via product page

Workflow for a crossover clinical trial in GERD patients.

## Conclusion



**Lesogaberan** is a potent and selective GABA-B receptor agonist that effectively inhibits transient lower esophageal sphincter relaxations and reduces reflux events in both preclinical models and human subjects. Its design as a peripherally acting agent aimed to minimize the central nervous system side effects that have limited the use of other GABA-B agonists like baclofen for GERD. While clinical trials demonstrated statistically significant effects on the pathophysiological mechanisms of GERD, the observed improvement in patient-reported symptoms was modest. Despite its development for GERD being discontinued, the extensive characterization of **Lesogaberan** provides a valuable case study for the development of peripherally restricted GABA-B receptor agonists for various therapeutic indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lesogaberan Wikipedia [en.wikipedia.org]
- 2. Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lesogaberan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- To cite this document: BenchChem. [Lesogaberan (AZD3355): A Technical Whitepaper on its GABA-B Receptor Agonist Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674770#lesogaberan-gaba-b-receptor-agonist-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com